(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride
Description
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[4-(hydroxymethyl)phenyl]but-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-15(2)9-3-4-13(17)14-12-7-5-11(10-16)6-8-12;/h3-8,16H,9-10H2,1-2H3,(H,14,17);1H/b4-3+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCSSBOGPCKDRQ-BJILWQEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride typically involves a multi-step process:
Formation of the Butenamide Backbone: The initial step involves the preparation of the butenamide backbone through a condensation reaction between an appropriate amine and an acyl chloride.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine as the nucleophile.
Attachment of the Hydroxymethylphenyl Group: This step involves the coupling of the hydroxymethylphenyl group to the butenamide backbone, typically through a Friedel-Crafts alkylation reaction.
Formation of the Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the butenamide structure, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium bor
Biological Activity
(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a dimethylamino group and a hydroxymethyl-substituted phenyl group, contributing to its unique properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- Molecular Weight : 270.76 g/mol
- InChI Key : InChI=1S/C13H19ClN2O2/c1-10(14(2)3)12(16)11-4-6-13(5-7-11)8-9-15/h4-7,10,12,16H,1-3,8-9H2
The presence of the dimethylamino group enhances the compound's basicity, while the hydroxymethyl group may improve its solubility and reactivity within biological systems.
Biological Activities
Research indicates that (E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride exhibits several notable biological activities:
1. Antimicrobial Activity
Compounds with similar structures have demonstrated efficacy against various bacterial strains. Preliminary studies suggest that this compound may serve as a potential antibacterial agent, warranting further investigation into its spectrum of activity against specific pathogens.
2. Antioxidant Properties
The compound is hypothesized to possess antioxidant activity, which is crucial for mitigating oxidative stress in cells. Antioxidants play a significant role in protecting cellular components from damage caused by reactive oxygen species (ROS), thereby contributing to cellular health.
3. Cytotoxicity and Anticancer Potential
Studies indicate that compounds analogous to (E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride can induce apoptosis in cancer cells. This suggests potential applications in anticancer therapies, particularly for targeting specific cancer types.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique properties of compounds related to (E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N,N-Dimethylbenzamide | Contains dimethylamine; lacks double bond | Used as a solvent and intermediate |
| 4-Hydroxymethylphenylacetamide | Hydroxymethyl group; acetamide structure | Exhibits analgesic properties |
| 3,4-Dimethoxyphenylacetamide | Dimethoxy groups; acetamide structure | Known for anti-inflammatory effects |
The unique combination of functional groups in (E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride may enhance its biological activity compared to these similar compounds.
The biological activities of this compound are mediated through various mechanisms:
- Enzyme Interactions : The compound may interact with specific enzymes involved in metabolic pathways, influencing its bioavailability and efficacy.
- Cellular Pathways : By targeting key cellular pathways, such as those involved in apoptosis or oxidative stress response, the compound could exert therapeutic effects in disease models.
Case Studies and Research Findings
Recent studies have focused on the synthesis and structure-activity relationships (SAR) of related compounds. For instance, research highlighted the importance of substituent positioning on biological activity, indicating that modifications could significantly enhance or diminish efficacy against target cells .
In one study, an analog of (E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride was shown to inhibit tumor growth in vitro by inducing apoptotic pathways in cancer cell lines. These findings underscore the potential of this class of compounds in cancer therapeutics .
Scientific Research Applications
(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride is a synthetic organic compound that has a dimethylamino group and a hydroxymethyl-substituted phenyl group. It is of interest in medicinal chemistry because of its potential biological activities. The dimethylamino group gives it basicity, and the hydroxymethyl group may enhance its solubility and reactivity in biological systems.
Potential Applications of (E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride
The applications of (E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride are diverse.
(1) Antimicrobial Agent
Similar compounds have demonstrated activity against various bacterial strains, suggesting its potential as an antibacterial agent.
(2) Antioxidant
The compound may exhibit antioxidant activity, which is crucial for combating oxidative stress in cells.
(3) Anticancer Therapies
Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for anticancer therapies.
Interactions with Biological Macromolecules
Interaction studies have shown that (E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride interacts with various biological macromolecules.
Structural Similarities with Other Compounds
Several compounds share structural similarities with (E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N,N-Dimethylbenzamide | Contains dimethylamine; lacks double bond | Used as a solvent and intermediate |
| 4-Hydroxymethylphenylacetamide | Hydroxymethyl group; acetamide structure | Exhibits analgesic properties |
| 3,4-Dimethoxyphenylacetamide | Dimethoxy groups; acetamide structure | Known for anti-inflammatory effects |
Comparison with Similar Compounds
Structural Analogs with Varied Aromatic Substituents
- (S,E)-4-(Dimethylamino)-N-(3-(4-(2-Hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide Free Base (Patent Compound) Key Differences: Incorporates a furopyrimidine core and a hydroxy-phenylethylamino group, increasing molecular complexity (MW >600 vs. ~300–400 for the target compound). Pharmacological Relevance: Likely targets kinase pathways, whereas the hydroxymethylphenyl group in the target compound may favor solubility over target specificity.
- (E)-N-(4-(3-Chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)-2-butenamide Hydrochloride Key Differences: Substitution with pyridylmethoxy, chloro, and tetrahydrofuran-oxy groups increases steric bulk (MW 599 vs. ~350 for the target compound) .
Backbone-Modified Analogs
- 4-(Dimethylamino)butanoic Acid Hydrochloride Key Differences: Replaces the α,β-unsaturated amide with a saturated carboxylic acid. Physicochemical Properties: Higher water solubility due to the carboxylic acid group (pKa ~4.5) but reduced conjugation stability compared to the butenamide backbone .
- 2-(4-Chlorophenyl)-4-Dimethylaminobutyronitrile Hydrochloride Key Differences: Nitrile group instead of amide; chlorophenyl substituent. Reactivity: Nitrile’s electrophilicity may confer different metabolic pathways, while the chloro group increases lipophilicity (logP ~2.5 vs. ~1.8 for hydroxymethylphenyl) .
Salt Forms and Crystallinity
- Crystalline Forms of Free Base Analogs
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Pharmacological Potential: The target compound’s hydroxymethylphenyl group may enhance blood-brain barrier penetration compared to bulkier analogs like the quinoline derivative .
- Synthetic Scalability : The use of HBTU and Hunig’s base in related compounds (e.g., ) suggests shared coupling strategies, though yields vary significantly (50% vs. 70–80% for the target compound) .
Q & A
Q. What are the recommended synthetic routes for (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling using reagents like EDC/HOBt for activating the carboxylic acid intermediate. For example, similar amide derivatives were prepared using DIPEA as a base in DMF under nitrogen, achieving yields of 45–57% after column chromatography . Key parameters for optimization include stoichiometric ratios (e.g., 1.2 equivalents of dimethylamine hydrochloride), reaction time (12–24 hr), and temperature (room temperature to 40°C). Purification via silica gel chromatography with gradients of ethyl acetate/hexane is recommended.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of H NMR (400 MHz, DMSO-) and C NMR to confirm the (E)-configuration of the butenamide moiety and the presence of dimethylamino ( ~2.2 ppm) and hydroxymethyl ( ~4.5 ppm) groups. Mass spectrometry (ESI-MS) should show [M+H] at m/z 293.2 (calculated for CHNO). Purity ≥98% can be verified via HPLC (C18 column, λ = 255 nm, acetonitrile/water gradient) .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store as a crystalline solid at -20°C under inert atmosphere (argon) to prevent degradation. Stability studies on analogous compounds indicate ≥5-year integrity when stored dry and protected from light . Reconstitute in anhydrous DMSO for biological assays, avoiding repeated freeze-thaw cycles.
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Methodological Answer : Contradictory solubility reports may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. For aqueous solubility enhancement, consider co-solvency (e.g., PEG-400/water mixtures) or micellar encapsulation (e.g., Tween-80) .
Q. What strategies are effective for elucidating the compound’s pharmacological targets?
- Methodological Answer : Employ computational docking (e.g., AutoDock Vina) to predict binding to neurological targets like serotonin transporters (SERT) or NMDA receptors, given structural similarities to cathinone derivatives . Validate via competitive radioligand assays (e.g., H-citalopram displacement for SERT) and functional cAMP assays in HEK-293 cells transfected with target receptors .
Q. How should researchers address discrepancies in cytotoxicity data between in vitro models?
- Methodological Answer : Variability may stem from cell line-specific metabolic profiles. Conduct parallel assays in primary neurons (e.g., rat cortical) and immortalized lines (e.g., SH-SY5Y). Use LC-MS to quantify intracellular compound levels and correlate with IC values. Adjust culture conditions (e.g., serum-free media) to minimize nonspecific binding .
Methodological Challenges & Contradictions
Q. Why do some studies report conflicting bioactivity results for structurally similar compounds?
- Analysis : Differences in stereochemistry (E vs. Z isomers) or counterion effects (hydrochloride vs. free base) can alter receptor affinity. For example, (E)-isomers of butenamides show higher potency in kinase inhibition assays compared to (Z)-forms due to spatial alignment with ATP-binding pockets . Always verify stereochemistry via NOESY NMR and compare bioactivity under standardized assay conditions (pH 7.4, 37°C).
Q. What are the best practices for scaling up synthesis without compromising purity?
- Recommendations : Transition from batch to flow chemistry for improved heat/mass transfer. Use in-line FTIR to monitor reaction progress and automated flash chromatography for purification. For analogs, replace hygroscopic hydrochloride salts with more stable mesylate or tosylate counterions during final steps .
Safety & Compliance
Q. What safety protocols are essential for handling this compound?
- Guidance : Follow GHS Category 2 guidelines: Use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Dispose of waste via incineration (≥1000°C) to prevent environmental release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
